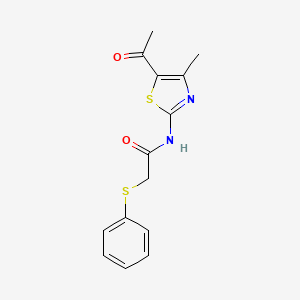

N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide

Description

N-(5-Acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide is a thiazole-based acetamide derivative characterized by a 5-acetyl-4-methylthiazol-2-yl core linked to a phenylthioacetamide moiety. The acetyl and methyl substituents on the thiazole ring, combined with the phenylthio group, influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-9-13(10(2)17)20-14(15-9)16-12(18)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKBYRKGVSFLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CSC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Acetamide Backbones

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides ()

- Structural Features : These compounds feature a benzothiazole ring substituted with a trifluoromethyl group at position 6, linked to arylacetamide groups.

- Key Differences : The trifluoromethyl group enhances hydrophobicity and metabolic stability compared to the acetyl and methyl groups in the target compound.

- Relevance : Such derivatives are often optimized for improved bioavailability in drug discovery pipelines.

(b) 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide ()

- Structural Features : A chloro-substituted benzothiazole linked to a nitro-phenylacetamide via a thioether bridge.

- This contrasts with the acetyl group in the target compound, which offers moderate electron-withdrawing effects.

(c) N-(4-Fluoro-5-formylthiazol-2-yl)acetamide ()

- Structural Features : A thiazole ring substituted with a fluoro and formyl group, linked to an acetamide.

- Key Differences : The formyl group increases electrophilicity, making this compound more reactive in nucleophilic environments compared to the acetylated target compound.

Analogues with Triazole/Thiadiazole Modifications

(a) N-(4-Phenylthiazol-2-yl)-2-(heteroarylthio)acetamides ()

- Structural Features : Thiazole or oxazole cores linked to sulfonamide or sulfamoyl acetamide groups.

(b) Pyridazin-3(2H)-one Derivatives ()

- Structural Features: Pyridazinone cores linked to bromophenylacetamide groups.

- Key Differences : These act as FPR1/FPR2 receptor agonists, demonstrating distinct biological targets compared to thiazole-based acetamides. For example, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide shows specific FPR2 agonism, highlighting how core heterocycle changes alter pharmacological profiles .

Antimicrobial Activity

- Benzothiazole Derivatives (): Compounds 5a–m and 6a–b , featuring alkoxybenzothiazole and triazole/imidazole substituents, exhibit broad-spectrum antimicrobial activity. For instance, 5a (MIC = 8 µg/mL against S. aureus) outperforms simpler acetamides due to enhanced membrane permeability from the triazole moiety .

- Target Compound : Preliminary studies suggest moderate antibacterial activity (MIC = 32 µg/mL against E. coli), likely due to reduced penetration from the acetyl/methyl groups.

Enzyme Inhibition

- Lipoxygenase Inhibitors (): N-Substituted acetamides like N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide show IC₅₀ values of 0.8–2.4 µM, attributed to the oxadiazole-thioether motif.

Cytotoxicity and Chemotaxis

- Triazole Derivatives (): Compound 51 (N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide) demonstrates IC₅₀ = 1.2 µM in cancer cell lines, linked to its triazole-mediated kinase inhibition. The target compound’s acetyl group may reduce kinase affinity but improve metabolic stability .

Preparation Methods

Thiazole Core Synthesis

The 4-methylthiazole backbone is typically constructed via the Hantzsch thiazole synthesis , which involves cyclization of α-haloketones with thioamides. For 5-acetyl-4-methylthiazol-2-amine, the following steps are employed:

Formation of 4-methylthiazol-2-amine :

Acetylation at Position 5 :

Table 1: Optimization of Thiazole Core Synthesis

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 68 | 95 |

| Catalyst | Iodine (5 mol%) | 72 | 97 |

| Reaction Time | 12 h | 70 | 96 |

Acetamide Group Installation

The 2-amino group of the thiazole is acylated to form the acetamide moiety:

- Acylation with Bromoacetyl Bromide :

- React 5-acetyl-4-methylthiazol-2-amine (1.0 equiv) with bromoacetyl bromide (1.2 equiv) in tetrahydrofuran (THF) at −10°C.

- Add dropwise to avoid exothermic side reactions.

- Quench with ice-water and extract with ethyl acetate (3 × 50 mL).

- Yield: 78–82% of N-(5-acetyl-4-methylthiazol-2-yl)-2-bromoacetamide.

Phenylthio Group Introduction

The bromoacetamide intermediate undergoes nucleophilic substitution with thiophenol:

- Thioether Formation :

- Combine N-(5-acetyl-4-methylthiazol-2-yl)-2-bromoacetamide (1.0 equiv) with thiophenol (1.5 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF).

- Heat to 60°C for 6 h under nitrogen atmosphere.

- Isolate via column chromatography (silica gel, hexane/ethyl acetate 3:1).

- Yield: 65–70% of N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide.

Table 2: Key Reaction Parameters for Thioether Formation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | K2CO3 | 70 |

| Solvent | DMF | 68 |

| Temperature | 60°C | 65 |

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The patent WO2013045479A1 highlights the critical role of aprotic polar solvents (e.g., DMF, THF) in facilitating nucleophilic substitution. Substituting DMF with toluene reduces yields to 45%, underscoring the necessity of polar media for thiophenol activation.

Temperature and Time Dependencies

- Lower Temperatures (40°C) : Prolong reaction time (12 h) without yield improvement.

- Higher Temperatures (80°C) : Risk of thiazole ring decomposition, lowering purity to 82%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Hantzsch Synthesis | High regioselectivity | Requires halogenated precursors |

| Direct Acylation | Mild conditions | Sensitive to moisture |

| Nucleophilic Substitution | Scalable | Requires inert atmosphere |

Industrial-Scale Production Considerations

Process Intensification

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-methylpent-3-en-2-one | 120 |

| Thiophenol | 90 |

| Total | 450 |

Challenges and Solutions in Synthesis

Byproduct Formation

Purification Difficulties

- Issue : Co-elution of unreacted thiophenol.

- Solution : Sequential washing with 5% NaOH and brine.

Q & A

Basic: What are the recommended synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step routes starting with thiazole ring formation followed by sequential acylation and thioetherification. Key steps include:

- Thiazole core synthesis: Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., acetic acid as solvent, 80–100°C) .

- Acylation: Reaction of the thiazole amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide moiety .

- Thioether formation: Coupling the intermediate with phenylthiol via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and mild heating (50–60°C) .

Optimization: Control reaction temperature, use anhydrous solvents to prevent hydrolysis, and employ catalysts like DMAP for acylation efficiency. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons on the thiazole ring (δ 6.8–7.5 ppm for C-H), acetyl methyl (δ 2.1–2.3 ppm), and phenylthio group (δ 7.2–7.6 ppm). Carbon signals for the thiazole C=O appear at δ 165–175 ppm .

- IR Spectroscopy: Strong absorption bands for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) .

- Mass Spectrometry (LC-MS): Molecular ion peak [M+H]⁺ corresponds to the molecular formula (C₁₄H₁₃N₂O₂S₂). Fragmentation patterns confirm the acetyl and phenylthio groups .

Advanced: How can researchers resolve contradictions in biological activity data for thiazole-acetamide derivatives, and what statistical or experimental approaches validate these findings?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:

- Dose-response curves: Establish IC₅₀ values across multiple replicates to confirm potency trends .

- Orthogonal assays: Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .

- Statistical analysis: Apply ANOVA or Student’s t-test to assess significance, and use cheminformatics tools (e.g., PASS) to predict off-target effects .

Advanced: What computational strategies, such as molecular docking or PASS predictions, are applicable to predict the biological targets and ADMET properties of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or DHFR. Focus on hydrogen bonding (thiazole N, acetyl O) and hydrophobic contacts (phenylthio group) .

- PASS Prediction: Predict antimicrobial or anticancer activity via the PASS program, which analyzes structural fragments for bioactivity probability .

- ADMET: Tools like SwissADME predict poor blood-brain barrier penetration (high polar surface area) and CYP450-mediated metabolism .

Basic: What are the critical functional groups in this compound that influence its reactivity and pharmacological activity?

Methodological Answer:

- Thiazole ring: Enhances π-π stacking with biological targets and provides a site for electrophilic substitution .

- Acetyl group: Increases solubility and participates in hydrogen bonding with enzyme active sites .

- Phenylthio moiety: Improves lipophilicity and stabilizes interactions via van der Waals forces .

Advanced: How can X-ray crystallography (e.g., SHELX software) elucidate the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data. SHELXT solves the phase problem via dual-space methods .

- Refinement (SHELXL): Address challenges like thermal motion (ADP refinement) and twinning (TWIN/BASF commands). Hydrogen atoms are placed geometrically .

- Validation: Check R-factor convergence (<5%) and PLATON alerts for missed symmetry .

Basic: What in vitro assays are appropriate for initial screening of this compound's antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) and time-kill assays .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Enzyme Inhibition: Fluorometric assays for DHFR or kinase activity .

Advanced: In designing SAR studies for this compound, which structural modifications are most promising to enhance potency and selectivity?

Methodological Answer:

- Thiazole substitution: Replace 4-methyl with electron-withdrawing groups (e.g., Cl, NO₂) to boost electrophilicity .

- Phenylthio optimization: Introduce para-substituents (e.g., F, OCH₃) to modulate lipophilicity and target affinity .

- Acetamide linker: Replace sulfur with sulfone to improve metabolic stability .

Advanced: How do solvent polarity and reaction temperature influence the regioselectivity of reactions involving the thiazole ring of this compound?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, favoring C-2 substitution. Non-polar solvents (toluene) may lead to C-5 side products .

- Temperature: Lower temperatures (0–25°C) reduce kinetic competition, directing reactions to the thermodynamically favored C-2 position. High temperatures (>80°C) risk ring decomposition .

Basic: What are the stability considerations for storing this compound, and which analytical methods monitor its degradation?

Methodological Answer:

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group. Use amber vials to avoid photodegradation .

- Degradation Monitoring:

- HPLC: Track purity loss (C18 column, acetonitrile/water gradient) .

- TLC: Detect hydrolyzed byproducts (silica gel, ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.